molecular formula C20H18F2N4O2 B2744186 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide CAS No. 1021041-94-0

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide

Cat. No.: B2744186
CAS No.: 1021041-94-0
M. Wt: 384.387
InChI Key: NGDPBYAJSMROPY-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy, methylpyrimidinyl, and difluorophenyl groups, which contribute to its distinct chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the 6-ethoxy-2-methylpyrimidine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenyl derivatives to form the N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl) intermediate.

    Coupling with Difluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
  • **N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide
  • **N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluorobenzamide moiety, in particular, may contribute to enhanced stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c1-3-28-18-11-17(23-12(2)24-18)25-13-7-9-14(10-8-13)26-20(27)19-15(21)5-4-6-16(19)22/h4-11H,3H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDPBYAJSMROPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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